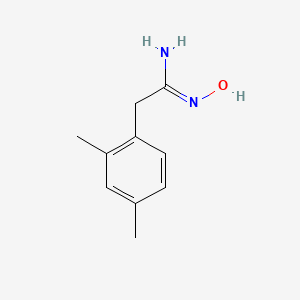

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

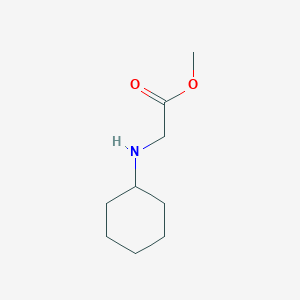

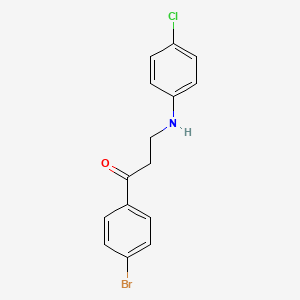

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (T-1-BZ-3-FP-4-NP) is an organic compound that is used in various scientific research applications. It is a synthetic molecule with a nitro group attached to a benzyl group, and a 3-fluorophenyl group attached to the nitro group. This structure gives the molecule unique properties that make it suitable for use in a variety of scientific research applications. In

Scientific Research Applications

Enantiodivergent Synthesis and Medicinal Chemistry Applications

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine and its derivatives are involved in enantiodivergent synthesis processes, leading to the creation of bis-spiropyrrolidines. These processes utilize interrupted and completed (3 + 2) cycloadditions, which are instrumental in generating compounds with up to four new chiral centers. Such compounds, due to their rigid and densely substituted homochiral structure, hold significant potential in medicinal chemistry. For instance, these methodologies allow the synthesis of both enantiomeric series of spiro compounds using the same catalytic system, which can be pivotal for the development of new pharmaceuticals (Egoitz Conde et al., 2015).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of derivatives of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine have been studied to understand their behavior under light exposure. Research on indodicarbocyanine dyes and spiropyran-derived merocyanines has shown significant insights into singlet versus triplet photoprocesses. These studies help in developing materials with specific photoresponsive characteristics, useful in creating sensors or devices with applications ranging from electronics to photodynamic therapy (A. Chibisov & H. Görner, 1997).

Luminescent Sensing Materials

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine derivatives have been explored for their luminescent properties, especially in the development of sensors. For example, triphenylamine-functionalized materials have demonstrated superior sensitivity towards specific nitroaromatic compounds, such as p-nitroaniline, showcasing a promising route for the detection of hazardous materials. This sensitivity and selectivity towards nitroaromatics highlight their potential use in environmental monitoring and security applications (Ning-Ning Ji et al., 2018).

Organometallic Chemistry and Catalysis

The chemistry of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine extends into the realm of organometallic compounds, where it serves as a precursor or component in complex catalytic systems. These systems are capable of facilitating a variety of chemical transformations, including oxidative addition reactions and the formation of complex organometallic structures. Such applications are crucial in the development of new synthetic pathways and the manufacture of complex molecules (Kazuhiro Nagayama et al., 1999).

properties

IUPAC Name |

(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)